molecular formula C13H18BNO4 B2844228 1-(tert-Butoxycarbonyl)indolin-6-yl-6-boronic acid CAS No. 2246553-09-1

1-(tert-Butoxycarbonyl)indolin-6-yl-6-boronic acid

Cat. No. B2844228
M. Wt: 263.1
InChI Key: MYIBUIVBMRTSDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(tert-Butoxycarbonyl)indolin-6-yl-6-boronic acid is a chemical compound with the molecular formula C13H18BNO4 . It has a molecular weight of 263.1 . The compound is typically stored in an inert atmosphere and under -20°C . It is a solid substance .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18BNO4/c1-13(2,3)19-12(16)15-7-6-9-4-5-10(14(17)18)8-11(9)15/h4-5,8,17-18H,6-7H2,1-3H3 . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 263.1 . The compound should be stored in an inert atmosphere and under -20°C .

Scientific Research Applications

N-Boc Deprotection and Synthesis Methods

  • Selective Deprotection with Silica Gel : A method using silica gel in refluxing toluene for deprotecting N-Boc groups, including N-Boc protected indoline, shows high yields and could be a useful tool in organic synthesis (Z. Min, 2007).
  • N-Boc Catalysis : The heteropoly acid H3PW12O40 was found to be an efficient catalyst for N-tert-butoxycarbonylation of amines, offering a more environmentally benign approach (Heydari et al., 2007).
  • Preparation of Guanidines : Utilizing N,N′-di-(tert-butoxycarbonyl)thiourea in the presence of mercuric chloride offers an efficient method for bis-Boc protected guanidine formation, especially for amino compounds that are highly deactivated (Kim & Qian, 1993).

Catalysis and Polymer Science

  • Organo-catalysis by Ionic Liquids : Ionic liquids based on 1-alkyl-3-methylimidazolium cations efficiently catalyze N-tert-butoxycarbonylation of amines, showing excellent chemoselectivity (Sarkar et al., 2011).
  • Thermal Decomposition of Methacrylate Polymers : The study of radical polymerization of 2-(tert-butoxycarbonyloxy)ethyl methacrylate (BHEMA) and its copolymers shows how the BOC group can be used in polymer materials chemistry, particularly in thermal decomposition processes (Jing et al., 2019).

Advanced Material Applications

  • Electrochromic Thin Films : A study on the preparation and metal ion complexation of a polyaniline derivative P1 substituted with tert-butyloxycarbonyl and terpyridine groups for the development of organized electrochromic films. This research demonstrates the potential applications of BOC groups in advanced material science (Maier & Tieke, 2012).

Peptide Synthesis and Organic Reactions

  • Synthesis of Peptides : The use of tert-butyloxycarbonyl as the Nα-amino protecting group in peptide synthesis is highlighted, particularly for hydrophobic peptides and those containing ester and thioester moieties (Pedersen et al., 2013).
  • C-2 Alkylation of Tryptophan : A palladium(II)-catalyzed norbornene-mediated regioselective alkylation at the C-2 indole position of N-tert-butyloxycarbonyl (Boc)-protected (S)-tryptophan ethyl ester was developed, showcasing an application in organic reactions (Potukuchi & Bach, 2013).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

[1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-6-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BNO4/c1-13(2,3)19-12(16)15-7-6-9-4-5-10(14(17)18)8-11(9)15/h4-5,8,17-18H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIBUIVBMRTSDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(CCN2C(=O)OC(C)(C)C)C=C1)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-Butoxycarbonyl)indolin-6-yl-6-boronic acid

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